2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Tetrazole Group: The tetrazole group can be introduced by reacting an appropriate aryl halide with sodium azide in the presence of a copper catalyst.
Coupling Reaction: The final step involves coupling the quinazolinone core with the tetrazole-substituted phenyl acetamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole or phenyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium or copper, and solvents such as ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: Due to its potential biological activities, it can be investigated for therapeutic applications in treating infections, inflammation, or cancer.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, if the compound exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of anti-inflammatory activity, it may inhibit the production of pro-inflammatory cytokines or block signaling pathways involved in inflammation. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide can be compared with other quinazolinone derivatives and tetrazole-containing compounds. Similar compounds include:
Quinazolinone Derivatives: Compounds such as 2-(4-oxoquinazolin-3(4H)-yl)acetamide and 2-(4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide share the quinazolinone core structure but differ in their substituents.
Tetrazole-Containing Compounds: Compounds like 5-(4-oxoquinazolin-3(4H)-yl)-1H-tetrazole and 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-tetrazolyl)acetamide contain the tetrazole group but differ in their overall structure.
The uniqueness of this compound lies in its specific combination of the quinazolinone and tetrazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C17H13N7O2 |
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Molecular Weight |
347.3 g/mol |
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[3-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H13N7O2/c25-16(9-23-10-18-15-7-2-1-6-14(15)17(23)26)20-12-4-3-5-13(8-12)24-11-19-21-22-24/h1-8,10-11H,9H2,(H,20,25) |
InChI Key |
BNFOBHPAGBQQCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
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